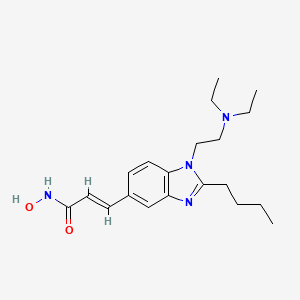

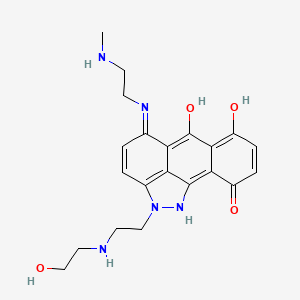

![molecular formula C27H27N5 B612249 3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B612249.png)

3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine

Overview

Description

URMC-099 is an orally bioavailable, brain-penetrant inhibitor of mixed-lineage kinases (MLKs) with IC50 values of 19, 42, 14, and 150 nM for MLK1, MLK2, MLK3, and the related MLK family member DLK, respectively. It also inhibits LRRK2 activity with an IC50 value of 11 nM. In vitro, URMC-099 has been shown to reduce inflammatory cytokine production by HIV-1 Tat-exposed microglia and to prevent destruction and phagocytosis of cultured neuronal axons by these cells. In rodent models of HIV-associated neurocognitive disorders, URMC-099 demonstrates anti-inflammatory and neuroprotective effects.

URMC-099 is an orally bioavailable, brain penetrant mixed lineage kinase (MLK) inhibitor with IC50 of 19 nM, 42 nM, 14 nM, and 150 nM, for MLK1, MLK2, MLK3, and DLK, respectively. MLK3 activation is associated with many of the pathologic hallmarks of HAND and therefore represents a prime target for adjunctive therapy based on small-molecule kinase inhibition. In vitro, URMC-099 treatment reduced inflammatory cytokine production by HIV-1 Tat-exposed microglia and prevented destruction and phagocytosis of cultured neuronal axons by these cells.

Scientific Research Applications

Antitumor Activity : A study described the synthesis of nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, which showed antitumor activity in models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive disease. These compounds acted as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis. They were effective in reducing tumor volume in a mouse model of DMPM xenografts (Carbone et al., 2013).

HIV-1 Inhibition : Another research focused on azaindole derivatives derived from a screening lead, including 1H-pyrrolo[2,3-b]pyridine variants, as inhibitors of HIV-1 attachment. These derivatives displayed significant antiviral activity and pharmaceutical property improvements. Two compounds from this research were advanced to clinical studies (Wang et al., 2009).

Antimycobacterial Agents : Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as antimycobacterial agents showed some compounds with significant activity against Mycobacterium tuberculosis. These compounds demonstrated activity superior to standard treatments like streptomycin (Biava et al., 2008).

5-HT1A/D2 Receptor Affinity and Serotonin Uptake Inhibition : A study synthesized novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, evaluating them for 5-HT1A/D2 receptor affinity and serotonin reuptake inhibition. These compounds exhibited high affinity for the 5-HT1A receptor, suggesting potential applications in treating disorders related to serotonin system imbalance (Wróbel et al., 2020).

Sigma 2 Binding Site Ligands : Research into 4-(1H-indol-3-yl)-1-butyl-substituted phenylpiperidines, among other compounds, achieved high affinity for sigma 1 and sigma 2 binding sites. These compounds also showed significant anxiolytic activity in animal models, suggesting potential applications in treating anxiety-related disorders (Perregaard et al., 1995).

PKCtheta Inhibitors : Another study reported that 3-pyridinecarbonitriles with certain substituents, including 4-methylindol-5-ylamino groups, were effective inhibitors of PKCtheta, a protein kinase associated with various diseases (Subrath et al., 2009).

Mechanism of Action

- URMC-099 primarily targets two kinases: mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2) .

- MLK3 plays a critical role in regulating innate immune responses associated with neuroinflammation .

- LRRK2 is implicated in Parkinson’s disease and HIV-1 associated neurocognitive disorders (HAND) .

- URMC-099 facilitates amyloid-beta (Aβ) clearance and degradation in murine microglia .

- In an Alzheimer’s disease (AD) mouse model, URMC-099 restores synaptic integrity and hippocampal neurogenesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

URMC-099 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of URMC-099 is with mitogen-activated protein kinase 3/4 (MAPK3/4), where it inhibits their activation. This inhibition leads to a reduction in amyloidosis and neuroinflammation. Additionally, URMC-099 interacts with microglial nitric oxide synthase-2 and arginase-1, which are co-localized with lysosomal-associated membrane protein 1 (Lamp1) and amyloid-beta. These interactions facilitate the clearance and degradation of amyloid-beta, thereby reducing its pathological effects .

Cellular Effects

URMC-099 exerts significant effects on various types of cells and cellular processes. In microglial cells, URMC-099 promotes endolysosomal protein trafficking, which enhances the uptake and degradation of amyloid-beta. This compound also reduces pro-inflammatory activities in microglia, thereby mitigating neuroinflammation. Furthermore, URMC-099 has been shown to restore synaptic integrity and facilitate hippocampal neurogenesis in Alzheimer’s disease models. These effects on cell signaling pathways, gene expression, and cellular metabolism highlight the potential of URMC-099 in modulating cellular functions and improving neuronal health .

Molecular Mechanism

The molecular mechanism of action of URMC-099 involves several key processes. At the molecular level, URMC-099 binds to and inhibits the activity of MAPK3/4, leading to a decrease in amyloidosis and neuroinflammation. This compound also promotes the trafficking of proteins within the endolysosomal pathway, enhancing the clearance of amyloid-beta. Additionally, URMC-099 modulates the expression of genes involved in neuroinflammation and synaptic integrity, further contributing to its therapeutic effects. These molecular interactions and changes in gene expression underscore the multifaceted mechanism of action of URMC-099 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of URMC-099 have been observed to change over time. Studies have shown that URMC-099 remains stable and effective over extended periods, with sustained inhibition of MAPK3/4 and continued reduction in amyloidosis and neuroinflammation. Long-term studies in in vitro and in vivo models have demonstrated that URMC-099 can maintain its therapeutic effects, including the restoration of synaptic integrity and hippocampal neurogenesis, over several weeks of treatment .

Dosage Effects in Animal Models

The effects of URMC-099 vary with different dosages in animal models. In Alzheimer’s disease models, a dosage of 10 mg/kg administered intraperitoneally has been shown to be effective in reducing amyloidosis and neuroinflammation. Higher doses may lead to increased therapeutic effects, but they also carry the risk of potential toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits of URMC-099 while minimizing any harmful effects .

Metabolic Pathways

URMC-099 is involved in several metabolic pathways, particularly those related to amyloid-beta clearance and neuroinflammation. This compound interacts with enzymes such as MAPK3/4 and nitric oxide synthase-2, modulating their activity and influencing metabolic flux. URMC-099 also affects the levels of metabolites involved in neuroinflammation and synaptic integrity, further contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, URMC-099 is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. URMC-099’s ability to promote endolysosomal protein trafficking enhances its accumulation in lysosomes, where it exerts its effects on amyloid-beta clearance and degradation. These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy .

Subcellular Localization

URMC-099 exhibits specific subcellular localization, which is essential for its activity and function. This compound is primarily localized to lysosomes, where it interacts with lysosomal-associated membrane protein 1 (Lamp1) and amyloid-beta. The targeting signals and post-translational modifications that direct URMC-099 to lysosomes are critical for its role in promoting amyloid-beta clearance and reducing neuroinflammation. Understanding the subcellular localization of URMC-099 provides insights into its mechanism of action and therapeutic potential .

Properties

IUPAC Name |

3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKIWEILHCXECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

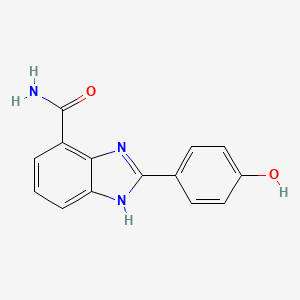

![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)

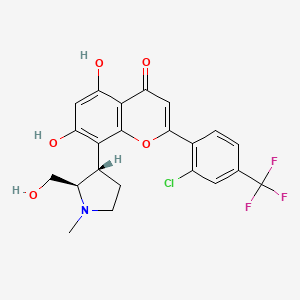

![17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride](/img/structure/B612180.png)

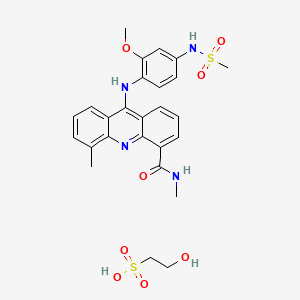

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)

![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)